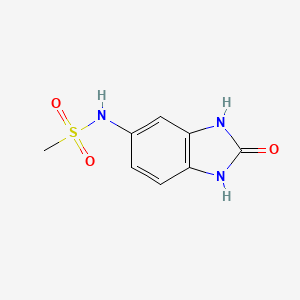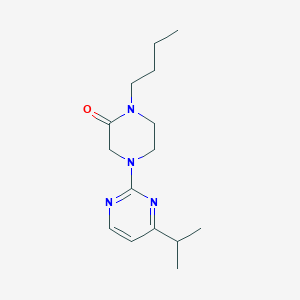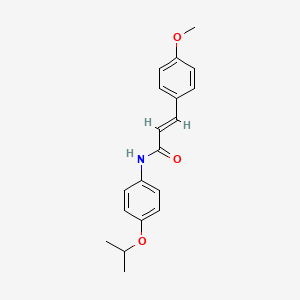
4-(benzyloxy)phenyl methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)phenyl methoxyacetate is a chemical compound that belongs to the class of phenylpropanoids. It is a white crystalline powder that is used in various scientific research applications. This compound is synthesized using specific methods and has been found to have a mechanism of action that results in various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)phenyl methoxyacetate involves the inhibition of specific enzymes and proteins. This compound has been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response. By inhibiting COX-2, 4-(benzyloxy)phenyl methoxyacetate reduces inflammation. This compound has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(benzyloxy)phenyl methoxyacetate has various biochemical and physiological effects. This compound has been found to reduce inflammation, which can be beneficial in the treatment of various inflammatory diseases. It has also been found to inhibit the growth and proliferation of cancer cells, which can be beneficial in the treatment of various types of cancer. Additionally, 4-(benzyloxy)phenyl methoxyacetate has been found to have anti-viral properties, which can be beneficial in the treatment of viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(benzyloxy)phenyl methoxyacetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using specific methods. Additionally, this compound has been found to have various scientific research applications, which makes it a useful tool for studying various biological processes. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(benzyloxy)phenyl methoxyacetate. One direction is the development of new drugs that are based on this compound. Another direction is the study of the immune system and the development of new immunotherapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)phenyl methoxyacetate involves several steps. The first step involves the reaction of 4-hydroxyphenylacetic acid with benzyl bromide in the presence of a base to form 4-(benzyloxy)phenylacetic acid. The second step involves the reaction of 4-(benzyloxy)phenylacetic acid with thionyl chloride to form 4-(benzyloxy)phenylacetyl chloride. The final step involves the reaction of 4-(benzyloxy)phenylacetyl chloride with methoxyacetic acid in the presence of a base to form 4-(benzyloxy)phenyl methoxyacetate.
Aplicaciones Científicas De Investigación
4-(benzyloxy)phenyl methoxyacetate has been found to have various scientific research applications. It has been used in the development of new drugs and in the study of various biological processes. This compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used in the study of the immune system and in the development of new immunotherapies.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-16(17)20-15-9-7-14(8-10-15)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYRQMJSCBUYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)phenyl methoxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)
![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)

![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)
![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
